N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide
Beschreibung
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a heterocyclic compound featuring a 1,2,5-oxadiazol (furazan) core substituted at position 4 with a 4-chlorophenyl group. The acetamide moiety at position 3 of the oxadiazol ring is further substituted with a 2,3-dimethylphenoxy group. The chlorine atom and dimethylphenoxy substituents likely influence electronic and steric properties, impacting solubility, binding affinity, and intermolecular interactions.
Eigenschaften
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-4-3-5-15(12(11)2)24-10-16(23)20-18-17(21-25-22-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISHRQVYXAAZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.
The compound's chemical structure can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Weight | 329.74 g/mol |
| Molecular Formula | C16H12ClN3O3 |
| LogP | 4.205 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The compound is characterized by its oxadiazole ring and the presence of a chlorophenyl group, which may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with oxadiazole moieties often exhibit antioxidant properties. For example, derivatives of oxadiazole have shown significant scavenging activity against free radicals in various assays, suggesting that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide may possess similar capabilities .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has been widely studied. In particular, studies have demonstrated that compounds containing the oxadiazole ring exhibit moderate to strong antibacterial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Preliminary studies suggest that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)acetamide may also exhibit anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Some studies indicate that oxadiazole derivatives can inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Free Radical Scavenging: The presence of functional groups in the compound may facilitate electron donation, helping to neutralize free radicals.
- Cell Membrane Disruption: The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
Study on Antioxidant and Antibacterial Properties
A recent study published in 2024 evaluated a series of oxadiazole derivatives for their antioxidant and antibacterial activities. The results indicated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .
Anticancer Activity Assessment
Another research effort focused on the anticancer potential of oxadiazole derivatives. This study utilized various cancer cell lines to assess cytotoxicity and found that certain derivatives significantly inhibited cell growth through apoptosis induction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Analogues with Oxadiazol Cores
BH53188 (2-(3,5-Dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide)
- Key Differences: Substituent on oxadiazol ring: 4-methylphenyl vs. 4-chlorophenyl in the target compound. Phenoxy group: 3,5-dimethylphenoxy vs. 2,3-dimethylphenoxy.
- Impact: The methyl group in BH53188 may reduce electronegativity compared to chlorine, altering electronic distribution and π-π stacking interactions.
BH53189 (2-(3,5-Dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide)
- 4-chlorophenyl.
- The unsubstituted phenyl group may allow greater rotational freedom compared to the 4-chlorophenyl group .
Analogues with Pyrazol and Acetamide Moieties
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
- Key Differences: Core structure: Pyrazol ring vs. oxadiazol ring. Substituents: 2,4-Dichlorophenyl and 3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol vs. 4-chlorophenyl and dimethylphenoxy.
- Impact :
Analogues with Sulfonyl and Nitro Substituents
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Key Differences: Substituents: Nitro and methylsulfonyl groups vs. oxadiazol and dimethylphenoxy.
- Impact: The nitro group induces strong electron-withdrawing effects, polarizing the aromatic ring and enhancing intermolecular interactions (e.g., C–H⋯O hydrogen bonds). The methylsulfonyl group may improve solubility in polar solvents compared to the hydrophobic dimethylphenoxy group .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine and nitro substituents enhance electrophilicity, favoring interactions with electron-rich biological targets. Methyl groups in BH53188/BH53189 may reduce reactivity but improve lipophilicity.
- Steric Considerations: Asymmetric 2,3-dimethylphenoxy substitution in the target compound may hinder crystallization compared to symmetric analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
